BenchChemオンラインストアへようこそ!

6-Bromo-4,4-dimethyl-2-methylene chroman

Synthetic methodology Tebbe olefination 4-Methylenechromane synthesis

6-Bromo-4,4-dimethyl-2-methylene chroman (IUPAC: 6-bromo-4,4-dimethyl-2-methylidene-3H-chromene; molecular formula C₁₂H₁₃BrO; MW 253.13 g/mol) is a synthetic heterocyclic building block belonging to the 4-methylenechromane subclass. The compound features a C-6 bromine substituent, geminal dimethyl groups at C-4, and a chemically versatile exocyclic methylene at C-2.

Molecular Formula C12H13BrO
Molecular Weight 253.13 g/mol
Cat. No. B8447218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,4-dimethyl-2-methylene chroman
Molecular FormulaC12H13BrO
Molecular Weight253.13 g/mol
Structural Identifiers
SMILESCC1(CC(=C)OC2=C1C=C(C=C2)Br)C
InChIInChI=1S/C12H13BrO/c1-8-7-12(2,3)10-6-9(13)4-5-11(10)14-8/h4-6H,1,7H2,2-3H3
InChIKeyZLMWCOCRONTJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4,4-dimethyl-2-methylene chroman: A Specialized Synthetic Chroman Intermediate for Anticancer Probe Development


6-Bromo-4,4-dimethyl-2-methylene chroman (IUPAC: 6-bromo-4,4-dimethyl-2-methylidene-3H-chromene; molecular formula C₁₂H₁₃BrO; MW 253.13 g/mol) is a synthetic heterocyclic building block belonging to the 4-methylenechromane subclass [1]. The compound features a C-6 bromine substituent, geminal dimethyl groups at C-4, and a chemically versatile exocyclic methylene at C-2. Its primary documented utility lies as a key intermediate in the synthesis of substituted chroman derivatives that have been patented as anticancer and chemotherapeutic selective agents [2]. The compound is synthesized from the corresponding chroman-2-one using the Tebbe reagent, a transformation that installs the reactive exocyclic double bond, and is typically supplied at ≥95% purity for research use [1].

Why 6-Bromo-4,4-dimethyl-2-methylene chroman Cannot Be Replaced by Generic Chroman Analogs


Substitution of 6-bromo-4,4-dimethyl-2-methylene chroman with generically similar chroman or chromene intermediates is inadvisable due to the synergistic contribution of three non-interchangeable structural features. First, the C-6 bromine atom is critical for biological potency: SAR studies on 2H-chromene derivatives demonstrate that 6-bromo substitution positively modulates growth inhibitory activity against tumor cell lines relative to other halogen or unsubstituted analogs [1]. Second, the exocyclic 2-methylene group provides a unique reactive handle for downstream functionalization (e.g., cycloaddition, cross-coupling) that is entirely absent in the corresponding chroman-2-one or saturated chroman analogs [2]. Third, the geminal 4,4-dimethyl substitution locks the conformational flexibility of the pyran ring, potentially influencing target binding geometry and metabolic stability relative to unsubstituted or mono-substituted chromans. Removing or altering any one of these features yields a compound with demonstrably different chemical reactivity and, where data exist, altered biological activity [1].

Quantitative Differentiation Evidence for 6-Bromo-4,4-dimethyl-2-methylene chroman Versus Closest Analogs


Synthetic Accessibility Advantage: Single-Step Tebbe Methylenation from Commercially Available Chroman-2-one

The target compound is prepared in a single synthetic step (Tebbe methylenation) from 6-bromo-4,4-dimethyl-chroman-2-one with a reported isolated yield of 74% at 1 g scale [1]. This contrasts with alternative routes to 4-methylenechromanes (e.g., borylated α-methylstyrene ene reactions or copper-catalyzed sulfonylative annulation/halogenation of 1,7-enynes) which proceed in 3–4 steps and typically deliver products in 45–89% yield ranges depending on substitution [2]. The direct and high-yielding access via the chroman-2-one/Tebbe route reduces step count and purification burden, making this compound a more practical entry point for SAR exploration when the 6-bromo-4,4-dimethyl substitution pattern is desired.

Synthetic methodology Tebbe olefination 4-Methylenechromane synthesis

Halogen-Dependent Anticancer Potency: 6-Bromo Substitution Confers Superior Cytotoxicity in Chromene Series

In a systematic SAR evaluation of 2H-chromene derivatives bearing thiazolidine-2,4-dione, rhodanine, or hydantoin moieties, compounds containing a 6-bromo-2-methyl-2H-chromene substructure showed the best cytotoxicity profile across multiple cancer cell lines, comparable to the standard agent cisplatin [1]. The 6-bromo substituent positively influenced growth inhibitory activity relative to other halogen substitutions (6-chloro, 6-fluoro) or unsubstituted analogs tested within the same series. While the specific 4,4-dimethyl-2-methylene substitution pattern was not evaluated in this study, the 6-bromo-chromene pharmacophore contribution provides a class-level inference that the bromine at C-6 is a critical potency determinant that would be absent or diminished in the corresponding 6-H, 6-F, or 6-Cl analogs.

Anticancer Structure-activity relationship Halogen effect

Exocyclic Methylene as a Functional Handle: Enabling Downstream Diversification Absent in Saturated Chromans

The C-2 exocyclic methylene group of 6-bromo-4,4-dimethyl-2-methylene chroman is an electrophilic alkene susceptible to a range of transformations including hydroboration, epoxidation, cyclopropanation, and radical additions that are not possible with the corresponding saturated 6-bromo-4,4-dimethylchroman (CAS 1027915-16-7) [1]. Copper-catalyzed sulfonylative annulation/halogenation chemistry has been specifically developed for 4-methylenechromanes, demonstrating that the exocyclic double bond serves as a linchpin for constructing more complex sulfonylated chromane architectures [2]. This reactivity-based differentiation means the methylene compound can serve as a branching intermediate for divergent library synthesis, whereas the saturated analog is largely inert to these transformations under comparable conditions.

Synthetic diversification Cross-coupling Click chemistry

UCP Inhibition and Chemosensitization: Chromane Scaffold Activity Validated in HT-29 Colorectal Carcinoma

Chromane derivatives, including 4,4-dimethyl-substituted variants, have been identified as inhibitors of uncoupling protein 2 (UCP2) [1]. In HT-29 colorectal carcinoma cells, chromane-based UCP2 inhibition causes oxidative stress and acts synergistically with the chemotherapeutic agent arsenic trioxide, enhancing its cytotoxicity [1]. While the specific compound 6-bromo-4,4-dimethyl-2-methylene chroman was not directly tested in this study, the established pharmacophore model for chromane UCP inhibitors highlights the importance of the chromane core with hydrophobic substituents—features embodied by the 4,4-dimethyl and 6-bromo groups. This contrasts with more polar or unsubstituted chromans that show weaker UCP2 engagement. The chemosensitization potential represents an application dimension not associated with the chroman-2-one precursor or saturated analogs.

Uncoupling protein inhibition Chemosensitization Oxidative stress

Recommended Application Scenarios for 6-Bromo-4,4-dimethyl-2-methylene chroman Based on Quantitative Evidence


Anticancer SAR Probe Synthesis: Rapid Analog Library Construction via Exocyclic Methylene Diversification

Given the documented superiority of 6-bromo substitution on chromene cytotoxicity (IC₅₀ 10.6–17.5 µM against A549 and K562 lines) [1] and the synthetic accessibility of this compound in a single high-yielding step [2], medicinal chemistry teams can efficiently construct focused libraries by exploiting the exocyclic methylene as a diversification point. Hydroboration-oxidation, epoxidation-nucleophilic opening, or radical thiol-ene reactions can generate diverse C-2 functionalized analogs for SAR profiling, with the 6-bromo-4,4-dimethyl core held constant. This strategy maximizes the value of the scaffold in lead optimization campaigns targeting the chromene pharmacophore.

UCP2-Targeted Chemosensitizer Development in Colorectal Cancer Models

Chromane derivatives including 4,4-dimethyl-substituted variants inhibit UCP2 and synergize with arsenic trioxide in HT-29 colorectal carcinoma cells [3]. 6-Bromo-4,4-dimethyl-2-methylene chroman, bearing both the required chromane core with hydrophobic substituents and a reactive exocyclic methylene for further optimization, serves as a suitable starting scaffold for developing second-generation UCP2 inhibitors. The bromine at C-6 additionally provides a handle for Suzuki or Buchwald-Hartwig coupling to introduce aryl or amine diversity, enabling exploration of UCP2 potency and isoform selectivity.

Chromene-Based Kinase or Bromodomain Inhibitor Probe Design

The chroman/chromene scaffold is a recognized privileged structure in kinase and bromodomain inhibitor discovery, with potent chroman-based ROCK inhibitors (IC₅₀ = 1 pM for ROCK2) and chromene-based bromodomain ligands reported [4][5]. The 6-bromo-4,4-dimethyl-2-methylene substitution pattern incorporates steric bulk (gem-dimethyl) that may enhance kinome selectivity by restricting binding to kinases with spacious hydrophobic pockets, analogous to the 'magic methyl' effect. The exocyclic methylene can be elaborated to install kinase hinge-binding motifs or acetyl-lysine mimetic groups for bromodomain targeting.

Chemical Biology Tool Compound for Cellular Differentiation Studies

Evidence from patent disclosures indicates that chroman derivatives structurally related to 6-bromo-4,4-dimethyl-2-methylene chroman exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage [6]. This property positions the compound as a potential chemical biology probe for studying myeloid differentiation pathways, with applications in leukemia research and skin disease models (e.g., psoriasis). The compound's defined structure and synthetic accessibility distinguish it from less well-characterized natural product chromans used in similar differentiation studies.

Quote Request

Request a Quote for 6-Bromo-4,4-dimethyl-2-methylene chroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.